N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acyl chloride with an amine under basic conditions.
Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a pentafluorobenzene derivative.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached via a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon center.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions or as a probe for investigating biological pathways.
Medicine: The compound could be explored for its potential pharmacological properties, such as its activity as a receptor agonist or antagonist.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3,4,5,6-pentafluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(2,3,4,5,6-pentafluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
- N-(2,3,4,5,6-pentafluorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide
Uniqueness
N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of both the pentafluorophenyl group and the phenylpiperazine moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific receptor interactions, which may not be observed in similar compounds.
Properties
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F5N3O/c19-13-14(20)16(22)18(17(23)15(13)21)24-12(27)10-25-6-8-26(9-7-25)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEDGNJECAQVMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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